molecular formula C17H26N2O3 B2858572 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide CAS No. 954018-48-5

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide

Cat. No.: B2858572
CAS No.: 954018-48-5
M. Wt: 306.406
InChI Key: SDAJYWYUWIAWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide is a synthetic acetamide derivative featuring a piperidine core substituted at the 1-position with a 2-methoxyethyl group and at the 4-position with a methylene linker to a 2-phenoxyacetamide moiety. Key structural elements include:

  • Piperidine ring: Provides rigidity and influences bioavailability.
  • 2-Methoxyethyl substituent: Enhances solubility and modulates receptor interactions.
  • 2-Phenoxyacetamide group: May contribute to binding affinity at enzyme or receptor sites.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-21-12-11-19-9-7-15(8-10-19)13-18-17(20)14-22-16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAJYWYUWIAWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

Core Structural Components

The target molecule can be dissected into three primary subunits:

  • 1-(2-Methoxyethyl)piperidin-4-ylmethylamine : Serves as the nitrogen-containing backbone.
  • Phenoxyacetic acid : Provides the aromatic ether and carboxylic acid precursor for amide formation.
  • Acetyl group : Introduced via acetylation of the secondary amine.

Strategic Bond Disconnections

  • Disconnection 1 : Cleavage of the amide bond between the piperidine and phenoxyacetamide groups suggests a late-stage coupling of 1-(2-methoxyethyl)piperidin-4-ylmethylamine with phenoxyacetyl chloride.
  • Disconnection 2 : The 2-methoxyethyl side chain on the piperidine ring implies alkylation of a precursor amine (e.g., piperidin-4-ylmethylamine) with 2-methoxyethyl bromide under basic conditions.

Synthetic Methodologies

Synthesis of 1-(2-Methoxyethyl)piperidin-4-ylmethylamine

Reductive Amination of Piperidin-4-one

Piperidin-4-one undergoes reductive amination with 2-methoxyethylamine using sodium triacetoxyborohydride (STAB) in dichloromethane at 0–25°C. This method, adapted from μ-opioid receptor ligand syntheses, typically achieves 70–85% yields.

Reaction Scheme :
$$
\text{Piperidin-4-one} + \text{2-Methoxyethylamine} \xrightarrow{\text{STAB, CH}2\text{Cl}2} \text{1-(2-Methoxyethyl)piperidin-4-ylamine}
$$

N-Alkylation of Piperidin-4-ylmethylamine

Alternative pathways involve alkylating piperidin-4-ylmethylamine with 2-methoxyethyl bromide. Potassium carbonate in dimethylformamide (DMF) at 80°C facilitates this SN2 reaction, as demonstrated in fentanyl intermediate syntheses.

Optimization Notes :

  • Excess alkylating agent (1.5 eq) improves conversion.
  • Anhydrous conditions prevent hydrolysis of the alkyl bromide.

Synthesis of Phenoxyacetyl Chloride

Chlorination of Phenoxyacetic Acid

Phenoxyacetic acid reacts with thionyl chloride (SOCl₂) in toluene under reflux (110°C, 4–6 hours). The reaction is driven to completion by removing HCl gas, yielding phenoxyacetyl chloride in >90% purity.

Safety Considerations :

  • SOCl₂ must be handled in a fume hood due to toxic gas emission.
  • Anhydrous conditions prevent side reactions with moisture.

Amide Coupling: Final Assembly

Schotten-Baumann Reaction

Combining 1-(2-methoxyethyl)piperidin-4-ylmethylamine with phenoxyacetyl chloride in a biphasic system (dichloromethane/water) using sodium hydroxide as a base. This method, adapted from peptidomimetic syntheses, affords the target compound in 65–75% yield after recrystallization.

Reaction Conditions :

  • Molar ratio: 1:1.2 (amine:acyl chloride).
  • Temperature: 0°C to room temperature.
  • Workup: Extraction with ethyl acetate, drying over MgSO₄, and silica gel chromatography.
Carbodiimide-Mediated Coupling

For higher yields, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane activate phenoxyacetic acid before adding the amine. This approach, used in purine derivative syntheses, achieves 80–88% yields.

Mechanistic Insight :
EDC forms an active O-acylisourea intermediate, which reacts with the amine to form the amide bond.

Reaction Optimization and Challenges

Byproduct Formation in Alkylation

Competing over-alkylation generates quaternary ammonium salts. Mitigation strategies include:

  • Using a stoichiometric amount of alkylating agent.
  • Employing bulky bases like diisopropylethylamine (DIPEA) to reduce nucleophilicity.

Epimerization During Amide Formation

Racemization at the piperidine’s 4-position is minimized by:

  • Conducting reactions at low temperatures (0–5°C).
  • Avoiding prolonged exposure to strong bases.

Characterization and Analytical Data

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.30–7.25 (m, 2H, Ar-H), 6.95–6.89 (m, 3H, Ar-H), 3.72 (s, 2H, OCH₂CO), 3.52–3.48 (m, 2H, CH₂OCH₃), 3.36 (s, 3H, OCH₃), 2.85–2.70 (m, 4H, piperidine-H), 2.45–2.35 (m, 2H, NCH₂), 1.80–1.60 (m, 3H, piperidine-H).
  • ¹³C NMR : δ 170.5 (CONH), 158.2 (C-O), 129.4–114.8 (Ar-C), 58.9 (OCH₃), 53.2–45.8 (piperidine-C).
Mass Spectrometry (MS)
  • ESI-MS : m/z 349.2 [M+H]⁺ (calculated for C₁₈H₂₈N₂O₄: 348.2).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows >98% purity at 254 nm.

Applications and Pharmacological Relevance

Antifungal Activity

Similar N-phenethylpiperidine derivatives demonstrate efficacy against Candida albicans by inhibiting ergosterol biosynthesis.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine structure.

    Biological Studies: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and other biochemical processes.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries, including agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The phenoxyacetamide moiety may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Methoxyacetylfentanyl (2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)

Structural Similarities :

  • Piperidine core with a 4-position acetamide substituent.
  • Methoxy group attached to the acetamide backbone.

Key Differences :

  • Methoxyacetylfentanyl includes a 1-(2-phenylethyl)piperidine substituent instead of the target compound’s 1-(2-methoxyethyl) group.
  • The N-phenyl group in methoxyacetylfentanyl is associated with opioid receptor binding, distinguishing its activity from the target compound’s phenoxy group.

Pharmacological Profile :

  • Molecular Formula : C₂₂H₂₈N₂O₂; Molecular Weight : 352.5 g/mol.

Goxalapladib (CAS 412950-27-7)

Structural Similarities :

  • Shares the 1-(2-methoxyethyl)piperidin-4-yl group.
  • Acetamide backbone with extended aromatic systems.

Key Differences :

  • Naphthyridine ring and difluorophenyl substituents in Goxalapladib enhance lipophilicity and enzyme inhibition.
  • Larger molecular framework (C₄₀H₃₉F₅N₄O₃; Molecular Weight : 718.8 g/mol) compared to the target compound’s simpler structure .

Therapeutic Application :

  • Activity : Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor for atherosclerosis treatment .

Rilapladib

Structural Similarities :

  • 1-(2-methoxyethyl)piperidin-4-yl group.
  • Acetamide linkage to aromatic systems.

Key Differences :

  • Quinoline ring and benzylthio substituents improve selectivity for Lp-PLA2 inhibition.
  • Molecular Formula : C₂₉H₂₆F₅N₃O₃S; Molecular Weight : 591.59 g/mol.

Pharmacological Profile :

  • Potency: IC₅₀ of 0.23 nM for Lp-PLA2, highlighting the impact of trifluoromethyl and quinoline groups on activity .

Structural and Functional Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Activity/Application
Target Compound C₁₇H₂₅N₂O₃* 344.45* 2-Phenoxy, 1-(2-methoxyethyl)piperidin-4-ylmethyl Hypothetical enzyme inhibitor
Methoxyacetylfentanyl C₂₂H₂₈N₂O₂ 352.50 N-Phenyl, 1-(2-phenylethyl)piperidin-4-yl µ-opioid receptor agonist
Goxalapladib C₄₀H₃₉F₅N₄O₃ 718.80 Naphthyridine, difluorophenyl, trifluoromethyl Atherosclerosis therapy
Rilapladib C₂₉H₂₆F₅N₃O₃S 591.59 Quinoline, benzylthio, trifluoromethyl Lp-PLA2 inhibitor (IC₅₀ 0.23 nM)

Impact of Structural Variations

  • Piperidine Substitution : The 1-(2-methoxyethyl) group in the target compound and Rilapladib improves solubility compared to the lipophilic 1-(2-phenylethyl) group in methoxyacetylfentanyl.
  • Aromatic Systems: The 2-phenoxy group in the target compound may offer moderate receptor affinity, while bulkier systems (e.g., naphthyridine in Goxalapladib) enhance enzyme inhibition but reduce blood-brain barrier penetration.
  • Electron-Withdrawing Groups : Trifluoromethyl substituents (Goxalapladib, Rilapladib) increase metabolic stability and target selectivity.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide with high purity?

  • Methodological Answer : Synthesis typically involves sequential alkylation and amidation steps. For example:

Alkylation of 1-(2-methoxyethyl)piperidine with a methyl halide to introduce the methyl group.

Reaction of the resulting intermediate with phenoxyacetic acid chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.

  • Optimization : Use catalysts like DMAP (4-dimethylaminopyridine) to enhance amidation efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor reaction progress by TLC and confirm structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are essential for characterizing the compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR (400 MHz, CDCl3_3) to confirm methoxyethyl (–OCH2_2CH2_2O–) and phenoxy (–OPh) groups.
  • Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]+^+ at m/z 349.21 (calculated for C18_{18}H28_{28}N2_2O3_3).
  • HPLC-PDA : Reverse-phase C18 column (acetonitrile/water) to assess purity (>98%) and detect impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.